2-[(2S,3S)-1,3-dinitropentan-2-yl]naphthalene
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Overview
Description
2-[(2S,3S)-1,3-dinitropentan-2-yl]naphthalene is a chemical compound characterized by its unique structural features It consists of a naphthalene ring substituted with a dinitropentan-2-yl group
Preparation Methods
The synthesis of 2-[(2S,3S)-1,3-dinitropentan-2-yl]naphthalene typically involves multi-step organic reactions. One common synthetic route includes the nitration of pentane derivatives followed by coupling with naphthalene under controlled conditions. Industrial production methods may involve the use of flow microreactor systems to enhance efficiency and sustainability .
Chemical Reactions Analysis
2-[(2S,3S)-1,3-dinitropentan-2-yl]naphthalene undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of nitro-substituted naphthalene derivatives.
Reduction: Reduction reactions using reagents like lithium aluminum hydride can convert nitro groups to amino groups, resulting in amino-substituted naphthalene derivatives.
Substitution: Electrophilic substitution reactions can occur on the naphthalene ring, often using reagents like halogens or sulfonic acids.
Scientific Research Applications
2-[(2S,3S)-1,3-dinitropentan-2-yl]naphthalene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Mechanism of Action
The mechanism of action of 2-[(2S,3S)-1,3-dinitropentan-2-yl]naphthalene involves its interaction with specific molecular targets. The nitro groups can undergo redox reactions, leading to the generation of reactive intermediates that interact with cellular components. These interactions can modulate various biochemical pathways, contributing to the compound’s biological effects .
Comparison with Similar Compounds
2-[(2S,3S)-1,3-dinitropentan-2-yl]naphthalene can be compared with other nitro-substituted naphthalene derivatives. Similar compounds include:
1,3-dinitronaphthalene: Known for its explosive properties and used in the manufacture of explosives.
2,4-dinitrotoluene: Used as an intermediate in the production of polyurethane foams and explosives.
2,6-dinitrotoluene: Similar to 2,4-dinitrotoluene but with different substitution patterns affecting its reactivity and applications
These comparisons highlight the unique structural and functional properties of this compound, making it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
921771-99-5 |
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Molecular Formula |
C15H16N2O4 |
Molecular Weight |
288.30 g/mol |
IUPAC Name |
2-[(2S,3S)-1,3-dinitropentan-2-yl]naphthalene |
InChI |
InChI=1S/C15H16N2O4/c1-2-15(17(20)21)14(10-16(18)19)13-8-7-11-5-3-4-6-12(11)9-13/h3-9,14-15H,2,10H2,1H3/t14-,15+/m1/s1 |
InChI Key |
HDSDSHZFGXPZIS-CABCVRRESA-N |
Isomeric SMILES |
CC[C@@H]([C@H](C[N+](=O)[O-])C1=CC2=CC=CC=C2C=C1)[N+](=O)[O-] |
Canonical SMILES |
CCC(C(C[N+](=O)[O-])C1=CC2=CC=CC=C2C=C1)[N+](=O)[O-] |
Origin of Product |
United States |
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